5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with imidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonium acetate in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted imidazole-thiadiazole derivatives.
Scientific Research Applications
5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiadiazole ring can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
5-(1H-imidazol-1-yl)-1,2,4-thiadiazole: Lacks the methyl group at the 3-position.
3-methyl-1,2,4-thiadiazole: Lacks the imidazole ring.
1H-imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of the thiadiazole ring.
Uniqueness
5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both imidazole and thiadiazole rings, which confer distinct chemical and biological properties. The combination of these two heterocycles in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-imidazol-1-yl-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-5-8-6(11-9-5)10-3-2-7-4-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRCLZYCPKGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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